tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate
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Overview
Description
tert-Butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[410]hept-1-ene-7-carboxylate is a complex organic compound that features a bicyclic structure with multiple functional groups
Preparation Methods
The synthesis of tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[41The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the cyano group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the cyano group to form primary amines.
Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions, leading to the formation of different derivatives.
Scientific Research Applications
tert-Butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Mechanism of Action
The mechanism of action of tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other bicyclic structures with functional groups such as cyano and carboxylate. tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl group, which imparts distinct reactivity and biological activity .
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
tert-butyl (5S,6R)-3-cyano-5-(phenylmethoxycarbonylamino)-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate |
InChI |
InChI=1S/C20H23N3O4/c1-20(2,3)27-19(25)23-16-10-14(11-21)9-15(17(16)23)22-18(24)26-12-13-7-5-4-6-8-13/h4-8,10,14-15,17H,9,12H2,1-3H3,(H,22,24)/t14?,15-,17+,23?/m0/s1 |
InChI Key |
RIADVTNOHANTFP-ZSZHCTCHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C1=CC(C[C@@H]2NC(=O)OCC3=CC=CC=C3)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C1=CC(CC2NC(=O)OCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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